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Compound of Interest

Compound Name: 2-Piperidin-1-ylmethyl-morpholine

Cat. No.: B1309787 Get Quote

Introduction

The compound 2-Piperidin-1-ylmethyl-morpholine incorporates two key heterocyclic

pharmacophores: piperidine and morpholine. These ring systems are prevalent in a vast array

of biologically active compounds and approved pharmaceuticals, making this scaffold a

valuable building block for drug discovery and development.[1][2][3][4][5] The morpholine

moiety, with its ether linkage, can improve physicochemical properties such as aqueous

solubility and metabolic stability. The piperidine ring is a common feature in neurotropic drugs

and other agents targeting the central nervous system.[1] The combination of these two

heterocycles in a single molecule offers a platform for developing novel compounds with

potential applications in oncology, neuropharmacology, and infectious diseases.

Potential Applications

Derivatives of piperidine and morpholine have demonstrated a wide range of pharmacological

activities, including but not limited to:

Anticancer activity

Antimicrobial properties

Central nervous system (CNS) modulation

Anti-inflammatory effects
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The synthesis of 2-Piperidin-1-ylmethyl-morpholine provides a core structure that can be

further functionalized to explore structure-activity relationships (SAR) and optimize for specific

biological targets. Researchers can utilize this protocol to generate the parent compound and

subsequently create libraries of derivatives for high-throughput screening and lead optimization

campaigns.

Proposed Synthetic Pathway
The synthesis of 2-Piperidin-1-ylmethyl-morpholine can be efficiently achieved through a

two-step process. The first step involves the conversion of the commercially available 2-

morpholinemethanol to the chlorinated intermediate, 2-(chloromethyl)morpholine. The second

step is a nucleophilic substitution reaction where the chlorinated intermediate is reacted with

piperidine to yield the final product.

Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes the chlorination of 2-morpholinemethanol using thionyl chloride.

Materials:

2-Morpholinemethanol

Thionyl chloride (SOCl₂)

Dichloromethane (DCM), anhydrous

Diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Rotary evaporator

Büchner funnel and filter paper

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

morpholinemethanol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (100 mL).

Cool the solution in an ice bath to 0 °C.

Slowly add thionyl chloride (12.2 g, 7.5 mL, 102.5 mmol, 1.2 equivalents) to the stirred

solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5

°C during the addition.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and then place it in an

ice bath to facilitate precipitation of the hydrochloride salt.

Add diethyl ether (100 mL) to the cold mixture to further precipitate the product.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold diethyl ether (2 x 30 mL).

Dry the product under vacuum to obtain 2-(chloromethyl)morpholine hydrochloride as a white

solid.

Step 2: Synthesis of 2-Piperidin-1-ylmethyl-morpholine
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This protocol details the N-alkylation of piperidine with the synthesized 2-

(chloromethyl)morpholine hydrochloride.

Materials:

2-(Chloromethyl)morpholine hydrochloride

Piperidine

Potassium carbonate (K₂CO₃)

Acetonitrile (CH₃CN), anhydrous

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle

Rotary evaporator

Separatory funnel

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a 250 mL round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (10.0 g, 58.1

mmol), piperidine (7.4 g, 8.6 mL, 87.2 mmol, 1.5 equivalents), and potassium carbonate
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(24.1 g, 174.3 mmol, 3.0 equivalents) in anhydrous acetonitrile (120 mL).

Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous

stirring for 12-16 hours.

Monitor the reaction by TLC until the starting material is consumed.

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Dissolve the crude residue in dichloromethane (100 mL) and transfer it to a separatory

funnel.

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and

then with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of methanol in dichloromethane) to afford pure 2-Piperidin-1-ylmethyl-
morpholine.

Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 2-Piperidin-
1-ylmethyl-morpholine.
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1

2-

Morpholi

nemetha

nol

117.15 10.0 g 85.4 - - >98%

1

2-

(Chlorom

ethyl)mor

pholine

HCl

172.06 - - 13.2 g 90% ~95%

2

2-

(Chlorom

ethyl)mor

pholine

HCl

172.06 10.0 g 58.1 - - ~95%

2
Piperidin

e
85.15 7.4 g 87.2 - - >99%

2

2-

Piperidin-

1-

ylmethyl-

morpholi

ne

184.28 - - 8.6 g 80% >98%

Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol for 2-Piperidin-1-
ylmethyl-morpholine.
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Step 1: Chlorination

Step 2: N-Alkylation
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2-(Chloromethyl)morpholine HClReaction

Thionyl Chloride (SOCl₂)
in DCM

2-Piperidin-1-ylmethyl-morpholine

Reaction

Piperidine, K₂CO₃

in Acetonitrile
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Caption: Synthetic workflow for 2-Piperidin-1-ylmethyl-morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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